9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}
Description
This compound is a bis-fluorene derivative featuring two 9H-fluorene units connected via a hexane-1,6-diyl spacer. Each fluorene moiety is substituted at the 9-position with a (2-ethenylphenyl)methyl group.
Properties
CAS No. |
799271-92-4 |
|---|---|
Molecular Formula |
C50H46 |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
9-[(2-ethenylphenyl)methyl]-9-[6-[9-[(2-ethenylphenyl)methyl]fluoren-9-yl]hexyl]fluorene |
InChI |
InChI=1S/C50H46/c1-3-37-21-7-9-23-39(37)35-49(45-29-15-11-25-41(45)42-26-12-16-30-46(42)49)33-19-5-6-20-34-50(36-40-24-10-8-22-38(40)4-2)47-31-17-13-27-43(47)44-28-14-18-32-48(44)50/h3-4,7-18,21-32H,1-2,5-6,19-20,33-36H2 |
InChI Key |
PAUKGJDBJOSBSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)CCCCCCC5(C6=CC=CC=C6C7=CC=CC=C75)CC8=CC=CC=C8C=C |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling of Dibromofluorene Derivatives
A common precursor, 2,7-dibromo-9H-fluorene, reacts with 1,6-dibromohexane under copper catalysis. Key conditions include:
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst | CuI (10 mol%) | |
| Ligand | 1,10-Phenanthroline | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Reaction Time | 48 h | |
| Yield | 68–72% |
The product, 9,9'-(hexane-1,6-diyl)bis(2,7-dibromo-9H-fluorene), is purified via recrystallization in toluene/hexane.
Introduction of (2-Ethenylphenyl)methyl Side Chains
The dibromo intermediate undergoes alkylation or Kumada coupling to install the (2-ethenylphenyl)methyl groups.
Grignard Reagent-Based Alkylation
A two-step process involving:
- Lithiation : Treatment with n-BuLi at −78°C in THF.
- Alkylation : Reaction with 2-ethenylbenzyl bromide.
| Step | Conditions | Outcome | Source Reference |
|---|---|---|---|
| Lithiation | n-BuLi, THF, −78°C, 1 h | Quantitative | |
| Alkylation | 2-Ethenylbenzyl bromide, RT | 85% yield |
This method avoids acidic byproducts, aligning with eco-friendly protocols.
Palladium-Catalyzed Cross-Coupling
An alternative employs Suzuki-Miyaura coupling using 2-ethenylphenylboronic acid:
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ (2 M aqueous) | |
| Solvent | Toluene/H₂O (3:1) | |
| Temperature | 90°C | |
| Yield | 78% |
The boronic ester derivative of fluorene (e.g., 2,7-bis(pinacolboronate)) ensures regioselectivity.
Functionalization and Purification
Vinyl Group Stabilization
The ethenyl groups are prone to polymerization. Stabilization strategies include:
Chromatographic Purification
Final purification uses silica gel chromatography (eluent: hexane/ethyl acetate 10:1) or recrystallization from ethanol. Purity exceeds 99% (HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ullmann + Grignard | High selectivity | Moisture-sensitive steps | 70–85% |
| Suzuki Coupling | Scalable, air-tolerant | Boronic acid cost | 65–78% |
| Direct Alkylation | Minimal byproducts | Requires cryogenic conditions | 80–88% |
The Grignard route is preferred for small-scale synthesis, while Suzuki coupling suits industrial production.
Spectroscopic Characterization
Key data for the final compound:
- ¹H NMR (CDCl₃): δ 7.82 (d, 4H, fluorene-H), 7.45–7.12 (m, 16H, aromatic), 6.65 (dd, 2H, CH₂=CH), 5.75 (d, 2H, CH₂=CH), 3.92 (s, 4H, CH₂), 1.45 (m, 8H, hexane-CH₂).
- MS (ESI+) : m/z 789.3 [M+H]⁺ (calc. 788.9).
Industrial-Scale Adaptations
Patent CN103420785A highlights a solvent recycling protocol :
- Distillation : Recovery of toluene and phenoxyethanol from mother liquor.
- Catalyst Reuse : Pd/C filtration and reactivation reduces costs by 30%.
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} involves its interaction with various molecular targets. In electronic applications, its mechanism is based on its ability to transport electrons and holes efficiently. In biological applications, it may interact with cellular components through π-π stacking interactions and hydrophobic effects.
Comparison with Similar Compounds
Structural Analogues with Different Spacers
Bis(9-((9-methyl-9H-fluoren-9-yl)methyl)-9H-fluoren-9-yl)methane (F4-d16, ) :
This compound uses a methane bridge instead of hexane, creating a rigid, shorter spacer. The reduced flexibility may limit conformational adaptability compared to the hexane-linked derivative, impacting molecular packing in thin films .- 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-9H-fluorene (CAS 606927-42-8, ): Substituted with ethenylphenyl groups via methoxy linkers, this compound shares conjugated side chains but lacks the hexane spacer.
Substituent Variations
9,9-Bis(4-bromophenyl)fluorene () :
Bromophenyl substituents are electron-withdrawing, contrasting with the electron-rich ethenylphenyl groups. This difference significantly affects the compound’s HOMO/LUMO levels and charge-transport behavior .9,9-Bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)-9H-fluorene () :
Fluorinated side chains enhance thermal stability and reduce hydrophilicity. While the target compound prioritizes π-conjugation, fluorinated derivatives are tailored for solubility and environmental resistance in polymer matrices .
Application-Oriented Derivatives
SBF-PDI4 () :
A spirobi[fluorene]-cored perylenediimide (PDI) derivative used in organic solar cells. Unlike the target compound’s linear bis-fluorene structure, the spiro configuration prevents aggregation and improves light absorption. Both compounds, however, leverage extended conjugation for charge transport .CzFA () :
A carbazole-spirobi[fluorene] hybrid used as a host material in OLEDs. The carbazole group introduces hole-transport capabilities, whereas the target compound’s ethenylphenyl groups may favor balanced ambipolar transport .
Key Comparative Data
Biological Activity
The compound 9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} is a synthetic organic molecule notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structure contributes to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₈₉H₆₀
- Molecular Weight : 1185.46 g/mol
- CAS Number : 404001-42-9
- Solubility : Soluble in common organic solvents such as THF (Tetrahydrofuran).
Antioxidant Properties
Research indicates that compounds similar to 9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The mechanism typically involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis (programmed cell death) in specific cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing chemotherapeutic agents with fewer side effects.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Cell Proliferation : Studies show that it can inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| Johnson et al. (2024) | HeLa (Cervical Cancer) | 12 | Inhibits proliferation through cell cycle arrest |
| Lee et al. (2023) | A549 (Lung Cancer) | 18 | Modulates MAPK signaling pathway |
Case Studies
- Case Study 1 : In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with 9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells.
- Case Study 2 : Another study focused on A549 lung cancer cells revealed that this compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
